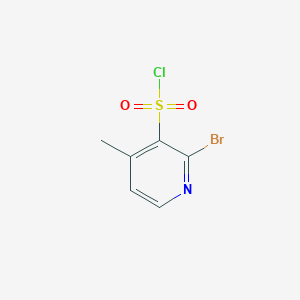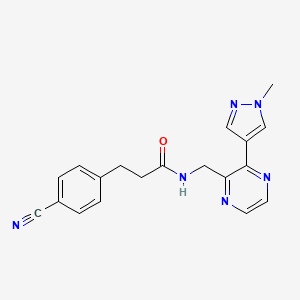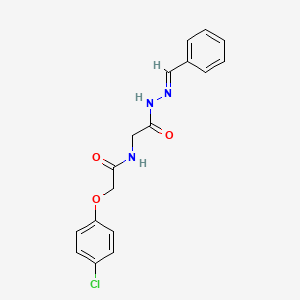
2-Bromo-4-methylpyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5BrClNO2S and its molecular weight is 270.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ligand Binding and Molecular Interaction
2-Bromo-4-methylpyridine-3-sulfonyl chloride is involved in the molecular interaction and binding processes. A study demonstrated that derivatives of 3-amino-2-methylpyridine, which are structurally similar to this compound, were identified as ligands of the BAZ2B bromodomain. This was validated by automatic docking and protein crystallography. The sulfonyl group in these compounds is involved in hydrogen bonding, crucial for their binding activities (Marchand, Lolli, & Caflisch, 2016).
Catalytic and Chemical Reactions
The compound plays a dual role in promoting the aerobic oxidation of tertiary amines and electrophilically trapping the resulting enamine (Wei et al., 2016). It's also utilized in synthesis processes, where sulfonylated compounds of amines, related to this compound, are used as antibiotics (Orie, Duru, & Ngochindo, 2021).
Synthesis of Coordination Polymers
Reactions of structurally similar compounds, like 3-methylpyridine-2-sulfonic acid, with metal ions like Cu II and Zn II, lead to the formation of coordination polymers, indicating potential applications in material science and catalysis (Lobana et al., 2004).
Catalysis of Chemical Reactions
Compounds similar to this compound are used as catalysts in chemical synthesis, for instance, in the preparation of N-sulfonyl imines (Zolfigol et al., 2010), and in Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Wirkmechanismus
Mode of Action
2-Bromo-4-methylpyridine-3-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The sulfonyl chloride group is highly reactive and can be replaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of organic synthesis, its action results in the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction medium, the temperature, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura coupling reactions) .
Eigenschaften
IUPAC Name |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFARFKRAAFEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)



![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)
